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Compound of Interest

Compound Name: 3-Aminopyrazine-2-carbaldehyde

Cat. No.: B1283474 Get Quote

An In-Depth Technical Guide to 3-Aminopyrazine-2-carbaldehyde and Its Derivatives for

Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-aminopyrazine-2-carbaldehyde
and its derivatives, focusing on their chemical properties, synthesis, and significant roles in

medicinal chemistry. This document is intended for researchers, scientists, and professionals in

the field of drug development, offering detailed experimental protocols, data summaries, and

visualizations of relevant biological pathways.

Core Molecular Properties
3-Aminopyrazine-2-carbaldehyde serves as a crucial starting material and structural motif in

the synthesis of various biologically active compounds. Its fundamental properties are

summarized below.
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Property Value Reference

Molecular Formula C₅H₅N₃O

Molecular Weight 123.11 g/mol

CAS Number 32710-14-8

IUPAC Name
3-amino-2-

pyrazinecarbaldehyde

InChI Key
OWUMNLRPYPXBIO-

UHFFFAOYSA-N

Synthesis and Experimental Protocols
The synthesis of derivatives from 3-aminopyrazine-2-carboxylic acid, a closely related

precursor, involves several established methods. These protocols are foundational for creating

libraries of compounds for screening and development.

Protocol 1: Synthesis of N-Substituted 3-Aminopyrazine-
2-carboxamides
Two primary procedures are utilized for the synthesis of N-substituted 3-aminopyrazine-2-

carboxamides from 3-aminopyrazine-2-carboxylic acid.[1]

Procedure A: Fisher Esterification and Aminolysis[1]

Esterification: The starting 3-aminopyrazine-2-carboxylic acid (15.8 mmol) is dissolved in

methanol (250 mL) and cooled to 0 °C.

Concentrated H₂SO₄ (3.2 mL) is added, and the mixture is stirred for 48 hours at room

temperature.

The reaction mixture is then poured into water and neutralized to pH 7 with NaHCO₃.

The resulting precipitate, methyl 3-aminopyrazine-2-carboxylate, is collected by filtration.
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Aminolysis: The obtained ester is reacted with the corresponding benzylamine under

microwave irradiation to yield the final N-benzyl derivative.

Procedure B: CDI-Mediated Coupling[1]

3-aminopyrazine-2-carboxylic acid (1.44 mmol) is treated with 1,1′-carbonyldiimidazole (CDI)

(1.3 equivalents) in anhydrous dimethyl sulfoxide (DMSO) (2 mL) in a microwave reaction

tube.

The mixture is allowed to react for 5-10 minutes until CO₂ evolution ceases.

The appropriate alkylamine, aniline, or benzylamine (1.5 equivalents) is added.

The reaction is heated in a microwave reactor at 120 °C for 30 minutes to form the amide

bond.

Procedure A: Esterification & Aminolysis

Procedure B: CDI Coupling

3-Aminopyrazine-2-carboxylic Acid Fisher Esterification
(MeOH, H₂SO₄) Methyl 3-aminopyrazine-2-carboxylate Aminolysis

(R-NH₂, Microwave) N-Substituted Amide

3-Aminopyrazine-2-carboxylic Acid CDI Activation
(DMSO) Activated Intermediate Amine Addition

(R-NH₂, Microwave) N-Substituted Amide

Click to download full resolution via product page

Caption: Synthesis workflows for N-substituted 3-aminopyrazine-2-carboxamides.

Protocol 2: Acylation and Ammonolysis
This protocol details the synthesis of 3-acylaminopyrazine-2-carboxamides, which have shown

potential as antimycobacterial agents.[2]

Procedure C: Acylation and Ammonolysis[2]
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Acylation: Methyl 3-aminopyrazine-2-carboxylate (4 mmol) is dispersed in dichloromethane

(DCM) under an inert atmosphere. Anhydrous pyridine (1.5 eq) is added, followed by the

dropwise addition of the desired acyl chloride (1.2 eq). The reaction proceeds for 48 hours at

room temperature.

Ammonolysis: The resulting monoacylated intermediate (1 mmol) is added to an excess of 2

M ammonia in anhydrous ethanol. The mixture is stirred for 24 hours at room temperature.

The solvent and excess ammonia are then evaporated to yield the final solid product.

Biological Activity and Key Signaling Pathways
Derivatives of the 3-aminopyrazine core have demonstrated significant therapeutic potential,

primarily as antimicrobial and anticancer agents.

Antimicrobial Activity
A variety of N-substituted 3-aminopyrazine-2-carboxamides exhibit potent antimicrobial

properties.[3] The activity spectrum includes antimycobacterial, antibacterial, and antifungal

effects.[1] Notably, the length of the alkyl side chain in derivatives has been shown to correlate

with increased activity against Mycobacterium tuberculosis and M. kansasii.[3]

One of the key mechanisms of action for the antimycobacterial effects is the inhibition of prolyl-

tRNA synthetase (ProRS), an essential enzyme for protein synthesis in bacteria.[2] Compounds

based on the 3-aminopyrazine-2-carboxamide scaffold can act as adenosine mimics,

competitively binding to the ATP site of the enzyme and disrupting its function.[2]
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Caption: Inhibition of Prolyl-tRNA Synthetase (ProRS) by 3-aminopyrazine derivatives.

Anticancer Activity: FGFR Inhibition
Recent research has identified 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors

of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various

cancers.[4][5] These compounds effectively block the phosphorylation of FGFR and its

downstream signaling pathways, including the MAPK, AKT, and PLCγ pathways, leading to

potent antitumor activity.[4][5]

The design strategy for these inhibitors often involves creating a pseudo-six-membered ring

structure through an intramolecular hydrogen bond, which helps in stable binding to the FGFR

kinase domain.[4]
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Caption: FGFR signaling pathway and its inhibition by 3-aminopyrazine derivatives.

Quantitative Data Summary
The biological activity of these compounds is quantified using metrics such as the Minimum

Inhibitory Concentration (MIC) for antimicrobial agents and the half-maximal inhibitory

concentration (IC₅₀) for enzyme inhibitors and anticancer drugs.

Table 2: Antimycobacterial Activity of Selected Derivatives[2][3]
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Compound Target Organism MIC (µg/mL)

3-amino-N-(2,4-

dimethoxyphenyl)pyrazine-2-

carboxamide

Mycobacterium tuberculosis

H37Rv
12.5

4'-substituted 3-

(benzamido)pyrazine-2-

carboxamides

Mycobacterium tuberculosis 1.95 - 31.25

Table 3: Antiproliferative Activity of FGFR Inhibitor 18i[4]

Cancer Cell Line IC₅₀ (µM)

NCI-H520 26.69

SNU-16 1.88

KMS-11 3.02

SW-780 2.34

MDA-MB-453 12.58

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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